3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid
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Overview
Description
3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid is a complex organic compound that features a benzothiadiazole moiety, a furan ring, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid typically involves multiple steps, starting with the preparation of the benzothiadiazole core. The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid. The furan ring is then introduced through a coupling reaction, followed by the addition of the propanoic acid group via a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzothiadiazole moiety can be reduced to form dihydrobenzothiadiazole derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Various substituted benzothiadiazole derivatives.
Scientific Research Applications
3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the photoluminescent properties of the benzothiadiazole moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets. The benzothiadiazole moiety is known for its strong electron-withdrawing properties, which can influence the electronic properties of the compound. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Thiophenecarboxylic acid, 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethyl-, ethyl ester
- [(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]acetic acid
- 2-amino-3-(2,1,3-benzothiadiazol-4-yl)propanoic acid
Uniqueness
3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid is unique due to the combination of its benzothiadiazole and furan moieties, which confer distinct electronic and photoluminescent properties. This makes it particularly valuable in the development of advanced materials for organic electronics and as a potential therapeutic agent .
Properties
Molecular Formula |
C13H11N3O5S2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C13H11N3O5S2/c17-12(18)7-9(10-4-2-6-21-10)16-23(19,20)11-5-1-3-8-13(11)15-22-14-8/h1-6,9,16H,7H2,(H,17,18) |
InChI Key |
HFUKQQPASJRFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC(CC(=O)O)C3=CC=CO3 |
Origin of Product |
United States |
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